Leukotriene A4 (LTA4) is synthesized in mast cells, eosinophils, and neutrophils from arachidonic acid by 5-lipoxygenase (5-LO), which exhibits both lipoxygenase and LTA4 synthase activities. LTA4 is rapidly metabolized by LTA4 hydrolase or LTC4 synthase to LTB4 or LTC4, respectively. LTA4, from leukocytes, is known to undergo transcellular metabolism in platelets, erythrocytes, and endothelial cells. Further metabolism of LTA4 by 15-LO leads to lipoxin biosynthesis. LTA4 as a free acid is highly unstable. The methyl ester is stable and can be readily hydrolyzed to the free acid as needed.
LTA4 (Leukotriene A4 methyl ester) is an unstable intermediate in the biosynthesis of LTB4 and LTC4.
Leukotriene A4 methyl ester
CAS No.: 73466-12-3
Cat. No.: VC21337407
Molecular Formula: C21H32O3
Molecular Weight: 332.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 73466-12-3 |
---|---|
Molecular Formula | C21H32O3 |
Molecular Weight | 332.5 g/mol |
IUPAC Name | methyl 4-[(2S,3S)-3-[(1E,3E,5Z,8Z)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate |
Standard InChI | InChI=1S/C21H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19-20(24-19)17-15-18-21(22)23-2/h7-8,10-14,16,19-20H,3-6,9,15,17-18H2,1-2H3/b8-7-,11-10-,13-12+,16-14+/t19-,20-/m0/s1 |
Standard InChI Key | WTKAVFHPLJFCMZ-NIBLXIPLSA-N |
Isomeric SMILES | CCCCC/C=C\C/C=C\C=C\C=C\[C@H]1[C@@H](O1)CCCC(=O)OC |
SMILES | CCCCCC=CCC=CC=CC=CC1C(O1)CCCC(=O)OC |
Canonical SMILES | CCCCCC=CCC=CC=CC=CC1C(O1)CCCC(=O)OC |
Chemical Properties and Specifications
Leukotriene A4 methyl ester possesses specific chemical characteristics that define its structure and reactivity. The compound represents a modified version of the naturally occurring leukotriene A4, with esterification providing enhanced stability for research applications.
Basic Chemical Information
The fundamental chemical characteristics of Leukotriene A4 methyl ester include:
Property | Specification |
---|---|
Chemical Formula | C21H32O3 |
Molecular Weight | 332.5 g/mol |
CAS Number | 73466-12-3 |
Alternative Name | LTA4-ME |
Physical Appearance | Liquid |
IUPAC Name | 5S-trans-5,6-oxido-7E,9E,11Z,14Z-eicosatetraenoic acid methyl ester |
The compound features an epoxide ring structure that contributes to its unique reactivity pattern and biological significance . This epoxide moiety serves as the reactive center for enzymatic transformations and represents the defining structural characteristic of this compound.
Product Specifications
Commercial preparations of Leukotriene A4 methyl ester typically meet the following specifications:
Parameter | Specification |
---|---|
Purity | ≥95% (HPLC) (remainder 11-trans isomer) |
Formulation | Oil dissolved in 2% triethylamine/hexane |
Concentration | 1 mg/ml |
Source | Synthetic |
Regulatory Status | Research Use Only (RUO) |
These product specifications ensure research-grade quality for experimental applications while maintaining the compound's stability during storage and handling . The presence of the minor 11-trans isomer represents a common characteristic in synthetic preparations.
Biological Function and Significance
Leukotriene A4 methyl ester exhibits important biological activities and serves critical functions in inflammatory pathways and cellular signaling.
Role in Leukotriene Biosynthesis
Leukotriene A4 methyl ester represents a stabilized form of an unstable intermediate in the biosynthesis of leukotrienes. The naturally occurring free acid serves as a substrate for both Leukotriene A4 hydrolase and Leukotriene C4 synthase, playing a central role in the biosynthetic pathways leading to the formation of Leukotriene B4 and Leukotriene C4 . These downstream leukotrienes function as potent inflammatory mediators and bronchoconstrictors.
The compound occupies a pivotal position in transcellular leukotriene and lipoxin biosynthesis, facilitating the production of these bioactive lipid mediators across different cell types during inflammatory responses . This intercellular cooperative biosynthesis represents a crucial mechanism for the regulation of inflammatory processes.
Cellular Signaling Functions
Beyond its role as a biosynthetic intermediate, Leukotriene A4 methyl ester demonstrates direct cellular effects. Research has established that the compound mobilizes calcium ions (Ca²⁺) in human neutrophils, indicating its involvement in cellular signaling processes that regulate neutrophil function during inflammation . This calcium mobilization activity highlights the compound's direct impact on cellular responses even before its conversion to downstream leukotrienes.
Synthesis and Stability
The synthesis and stability characteristics of Leukotriene A4 methyl ester represent important considerations for research applications.
Synthetic Approaches
Researchers have developed various synthetic strategies to produce Leukotriene A4 methyl ester. One notable approach involves the use of acetylene intermediates. In this method, leukotriene synthons, specifically trideca-1,4,7-triyne and methyl 6-formyl-5,6-trans-epoxyhexanoate, are synthesized using propargylic alcohol and 1-heptyne as starting materials . This synthetic route enables the production of racemic Leukotriene A4 methyl ester with appropriate structural features for research applications.
The development of efficient synthetic methods has facilitated research on Leukotriene A4 methyl ester by providing access to sufficient quantities of this otherwise unstable intermediate in leukotriene biosynthesis.
Stability Considerations
The natural free acid form (Leukotriene A4) exhibits significant instability, limiting its utility in research applications. The methyl ester derivative provides enhanced stability while maintaining the essential structural features required for biological activity and enzymatic recognition . This increased stability explains why researchers typically employ the methyl ester form in experimental studies despite the free acid being the naturally occurring compound.
Even with this enhanced stability, proper storage conditions remain essential for maintaining the integrity of Leukotriene A4 methyl ester preparations. The compound remains stable for at least one year when stored at -80°C as supplied . This extended stability facilitates long-term research projects involving this compound.
Applications in Research
Leukotriene A4 methyl ester serves various research applications in investigating eicosanoid biochemistry and inflammatory processes.
Substrate for Enzymatic Studies
Researchers utilize Leukotriene A4 methyl ester as a substrate to study various enzymatic activities. It serves as a substrate for both Leukotriene A4 hydrolase and Leukotriene C4 synthase, enabling investigations into the mechanisms and regulation of these enzymes . These studies contribute to understanding the biosynthetic pathways involved in producing inflammatory mediators.
The glutathione S-transferase-dependent conjugation of Leukotriene A4 methyl ester to Leukotriene C4 methyl ester has been investigated in mammalian skin, revealing tissue-specific metabolism of leukotrienes . Such studies demonstrate the utility of this compound in elucidating metabolic pathways across different tissues.
Investigations of Inflammatory Processes
Leukotriene A4 methyl ester facilitates research on inflammatory processes mediated by leukotrienes. Studies utilizing this compound have examined the role of leukotriene A4 hydrolase aminopeptidase in the pathogenesis of emphysema, highlighting the dual enzymatic functions of this protein in inflammation . These investigations reveal how the balance between different enzymatic activities affects disease progression.
The compound has also supported studies on calcium mobilization in human neutrophils, contributing to our understanding of cellular signaling during inflammation . Such research clarifies the mechanisms through which leukotrienes modulate immune cell function and inflammatory responses.
Analytical Methods and Standards
Various analytical techniques support research involving Leukotriene A4 methyl ester.
Analytical Standards
Isotopically labeled derivatives of Leukotriene A4 methyl ester serve as internal standards for quantitative analysis. Leukotriene A4-d5 methyl ester, with deuterium atoms incorporated at positions 19, 19, 20, 20, and 20, functions as an internal standard for the quantification of Leukotriene A4 methyl ester by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . These deuterated standards enable precise quantification in complex biological samples.
The typical purity of such deuterated standards reaches ≥99% deuterated forms (d1-d5), ensuring reliable quantitative analysis . These high-purity standards support accurate measurements in metabolomic and pharmacokinetic studies.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) represents the primary analytical method for assessing the purity of Leukotriene A4 methyl ester preparations. Commercial products typically specify purity as ≥95% by HPLC, with the remainder consisting of the 11-trans isomer . This analytical approach enables quality control for research applications.
Mass spectrometry coupled with chromatographic separation provides sensitive detection and quantification of Leukotriene A4 methyl ester in biological samples. The availability of isotopically labeled internal standards enhances the reliability of these analytical methods for research applications.
Parameter | Requirement |
---|---|
Long-term Storage Temperature | -80°C |
Container | As supplied |
Stability Period | At least 1 year when stored as recommended |
These ultra-low temperature storage requirements reflect the compound's potential for degradation even in its stabilized methyl ester form . Proper storage prevents decomposition and maintains the activity of the compound for research applications.
Shipping and Transportation
Due to the temperature sensitivity of Leukotriene A4 methyl ester, shipping typically occurs on dry ice to maintain the required ultra-low temperatures during transportation . This approach preserves the integrity of the compound until it reaches the research laboratory.
The compound carries specific hazard classifications for transportation purposes, including:
These classifications guide the proper handling and documentation during transportation of this research chemical.
Research Findings and Applications
Numerous studies have employed Leukotriene A4 methyl ester to investigate various biochemical processes and pathological conditions.
Transformation Studies
Research has demonstrated that six major basic cytosolic glutathione transferases from rat liver catalyze the conversion of Leukotriene A4 methyl ester to the corresponding Leukotriene C4 monomethyl ester . This finding illustrates the enzymatic conjugation of glutathione to the epoxide structure, representing a critical metabolic transformation in leukotriene biochemistry.
Additional studies have examined the enzymatic conversion of Leukotriene A4 into 5,6-dihydroxy-7,9,11,14-eicosatetraenoic acid, revealing alternative metabolic fates for this intermediate . These transformation studies expand our understanding of leukotriene metabolism beyond the canonical pathways.
Role in Disease Processes
Investigations utilizing Leukotriene A4 methyl ester have illuminated the role of leukotrienes in various pathological conditions. Research on the leukotriene A4 hydrolase aminopeptidase function has revealed its importance in the pathogenesis of emphysema, specifically through its effects on neutrophilic inflammation . These findings suggest potential therapeutic strategies targeting leukotriene pathways in respiratory diseases.
Studies in mast cells have demonstrated that antigen-stimulated mast cells undergo phospholipase activation leading to leukotriene production, with implications for allergic and inflammatory conditions . This research clarifies the cellular mechanisms underlying leukotriene-mediated inflammatory responses.
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